molecular formula C18H14ClN3O2 B5531896 N-(4-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide

N-(4-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide

Cat. No. B5531896
M. Wt: 339.8 g/mol
InChI Key: HFWVENRESPYRFO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide represents a class of chemical compounds with a focus on the structural analysis, synthesis methodologies, and exploration of its physical and chemical properties. The compound's relevance spans across various scientific fields, reflecting its significance in organic chemistry and materials science.

Synthesis Analysis

The compound has been synthesized through methods that involve the strategic combination of reactants, utilizing catalysts and specific conditions to facilitate the formation of the desired product. An example is the utilization of X-ray diffraction, IR, 1H and 13C NMR, and UV-Vis spectra for characterization after synthesis, showcasing the detailed approach towards confirming the structure of synthesized compounds (S. Demir et al., 2016).

Molecular Structure Analysis

Extensive molecular structure analysis through X-ray diffraction and spectroscopic methods, including IR, NMR, and UV-Vis, offers insights into the geometry, bond lengths, angles, and overall architecture of the molecule. Computational methods such as DFT calculations complement these experimental techniques to predict and confirm molecular structures, vibrational frequencies, and chemical shifts, ensuring a comprehensive understanding of the compound's framework (S. Demir et al., 2016).

Chemical Reactions and Properties

The compound's chemical reactivity and properties, such as its ability to undergo specific reactions, stability under various conditions, and interaction with other molecules, are crucial. These aspects are explored through experiments and theoretical methods, providing valuable information on its behavior in chemical processes.

Physical Properties Analysis

Investigating the compound's physical properties, including melting point, boiling point, solubility, and crystalline structure, reveals its suitability for different applications. Techniques like crystallography and spectroscopy are pivotal in these analyses, offering detailed insights into the compound's physical characteristics.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards other chemical entities, and stability, define the compound's applications and handling. Experimental and computational studies provide a deep understanding of these properties, guiding its use in further chemical synthesis and applications.

properties

IUPAC Name

N-(4-chlorophenyl)-4-(6-methylpyridazin-3-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c1-12-2-11-17(22-21-12)24-16-9-3-13(4-10-16)18(23)20-15-7-5-14(19)6-8-15/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWVENRESPYRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide

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